1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid
Overview
Description
“1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H13NO6S . It has a molecular weight of 299.3 .
Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydro-1,4-benzodioxine ring sulfonylated at the 6-position, attached to an azetidine ring at the 1-position, which is further carboxylated at the 2-position .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.571±0.06 g/cm3 and a predicted boiling point of 527.3±60.0 °C . Other physical and chemical properties like melting point, flash point, etc., are not available .Scientific Research Applications
Synthesis and Properties
- The compound 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid and its derivatives have been synthesized for various biological applications. In particular, the synthesis of structurally novel 1,3-disubstituted azetidine derivatives has been detailed, involving the condensation of an azetidine building block with sulfonylated carbamic acid methyl ester, followed by quenching the imidoyl chloride with amines, showcasing the compound's versatility as a core structure in medicinal chemistry (Kharul et al., 2008).
Antibacterial and Anti-inflammatory Activities
- Derivatives of this compound have shown significant antibacterial and anti-inflammatory activities. For example, sulfonamides bearing the 1,4-benzodioxin ring demonstrated potential as therapeutic agents against bacterial strains and inflammatory ailments. Notably, certain derivatives exhibited good inhibitory activity compared to standard drugs, indicating the potential of these compounds in developing new treatment options (Abbasi et al., 2017).
Enzyme Inhibition Studies
- Compounds containing this compound structure have also been studied for their enzyme inhibitory potential. For instance, new sulfonamides with benzodioxane and acetamide moieties have been synthesized and tested against enzymes such as α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity. This highlights the compound's relevance in designing inhibitors for enzymes related to various diseases (Abbasi et al., 2019).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c14-12(15)9-3-4-13(9)20(16,17)8-1-2-10-11(7-8)19-6-5-18-10/h1-2,7,9H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGBQLFZFKSUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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